molecular formula C9H7FO4 B1582706 2-(2-fluoroacetoxy)benzoic acid CAS No. 364-71-6

2-(2-fluoroacetoxy)benzoic acid

Cat. No.: B1582706
CAS No.: 364-71-6
M. Wt: 198.15 g/mol
InChI Key: ISJRKJAXVBVDDK-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(2-fluoroacetoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted salicylic acid derivatives .

Scientific Research Applications

Chemistry: 2-(2-fluoroacetoxy)benzoic acid is used in chemical research to study the properties and reactions of fluoroacetate esters. It serves as a model compound for understanding the behavior of similar esters under various conditions .

Biology: In biological research, the compound is used to investigate the effects of fluoroacetate esters on biological systems. Its high toxicity makes it a valuable tool for studying the mechanisms of toxicity and potential antidotes .

Medicine: Researchers explore its structure-activity relationships to design safer and more effective derivatives .

Industry: In the industrial sector, the compound is used in the synthesis of other chemicals and materials. Its unique properties make it suitable for specialized applications, such as in the production of certain polymers .

Comparison with Similar Compounds

  • Methyl fluoroacetate
  • Fluoroethyl fluoroacetate
  • Acetylsalicylic acid (aspirin)

Comparison: 2-(2-fluoroacetoxy)benzoic acid is unique due to its fluoroacetate ester group, which imparts high toxicity and distinct chemical properties. Compared to acetylsalicylic acid (aspirin), it has a different mechanism of action and higher toxicity . Methyl fluoroacetate and fluoroethyl fluoroacetate share similar toxicological profiles but differ in their chemical structures and specific applications .

Properties

IUPAC Name

2-(2-fluoroacetyl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c10-5-8(11)14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJRKJAXVBVDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30957750
Record name 2-[(Fluoroacetyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-71-6
Record name 2-[(2-Fluoroacetyl)oxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoroaspirin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Fluoroacetyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUOROASPIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55RH7BA96P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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